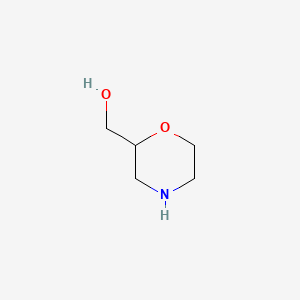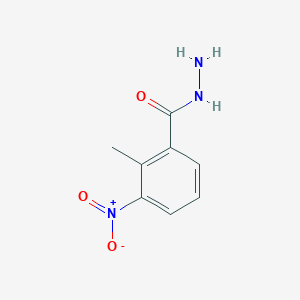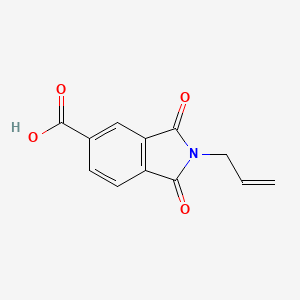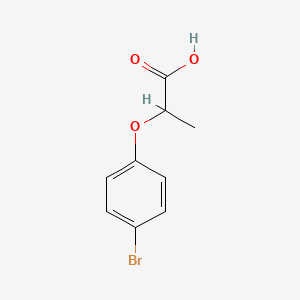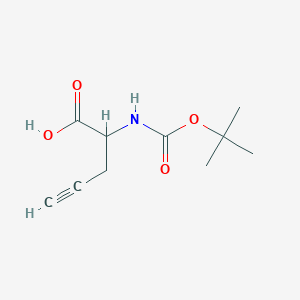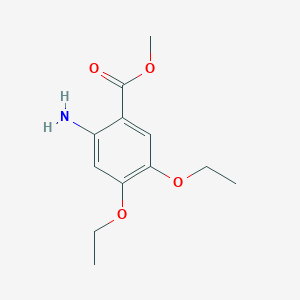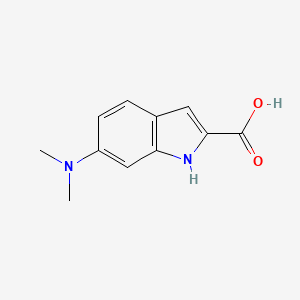
6-Dimethylamino-1H-indole-2-carboxylic acid
Descripción general
Descripción
“6-Dimethylamino-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of “6-Dimethylamino-1H-indole-2-carboxylic acid” is CN©c1ccc2cc([nH]c2c1)C(O)=O . The InChI key is VSCCUJFHSMALIB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-Dimethylamino-1H-indole-2-carboxylic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
6-Dimethylamino-1H-indole-2-carboxylic acid plays a role in novel chemical synthesis processes. A study by Umehara, Ueda, & Tokuyama (2016) developed a condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, applicable to a wide range of nitrogen compounds including indoles. This method has high functional group compatibility, expanding the scope of chemical synthesis involving indole structures.
Biological Activity and Therapeutic Applications
Indole-2-carboxylic acid derivatives, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, have attracted attention for their therapeutic applications. Raju et al. (2015) synthesized a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, which exhibited significant antibacterial and moderate antifungal activities, comparing favorably with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
Antiviral Research
In the realm of antiviral research, substituted 1H-indole-3-carboxylic acids have shown promising results. Ivashchenko et al. (2014) synthesized derivatives demonstrating effective suppression of influenza virus replication in cell cultures and high efficacy in vivo against influenza pneumonia in mice (Ivashchenko et al., 2014).
Chemical Functionalization for Receptor Modulation
The optimization of chemical functionalities in indole-2-carboxamides, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, is significant for allosteric modulation of receptors. For instance, Khurana et al. (2014) identified structural requirements for indole-2-carboxamides to effectively modulate cannabinoid type 1 receptor (CB1), impacting binding affinity and cooperativity (Khurana et al., 2014).
Synthesis of Novel Compounds and Libraries
Research by Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This includes reactions with ketones, pyrrole, and indoles, illustrating the versatility of dimethylamino-indole compounds in creating structurally diverse molecules (Roman, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
6-(dimethylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCCUJFHSMALIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409021 | |
| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-1H-indole-2-carboxylic acid | |
CAS RN |
100060-36-4 | |
| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)
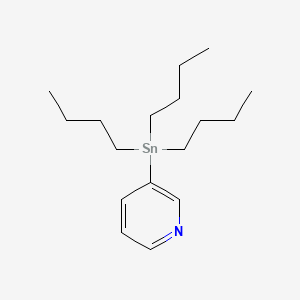
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
